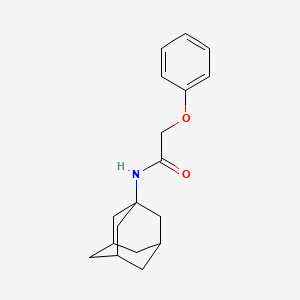

N-(1-adamantyl)-2-phenoxyacetamide

Description

Structure

3D Structure

Properties

CAS No. |

52944-09-9 |

|---|---|

Molecular Formula |

C18H23NO2 |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

N-(1-adamantyl)-2-phenoxyacetamide |

InChI |

InChI=1S/C18H23NO2/c20-17(12-21-16-4-2-1-3-5-16)19-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2,(H,19,20) |

InChI Key |

OZKAFRPZFRYKJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)COC4=CC=CC=C4 |

Origin of Product |

United States |

Structural Significance of the Adamantane Moiety in Bioactive Compounds

The adamantane (B196018) moiety, a perfectly symmetrical, strain-free tricyclic hydrocarbon (C10H16), is a privileged structure in drug design. nih.govwikipedia.org Its discovery in petroleum in 1933 and subsequent synthesis in 1941 paved the way for a new field of organic chemistry. publish.csiro.aunih.gov The incorporation of this unique cage-like structure into bioactive molecules offers several advantages that medicinal chemists leverage to enhance drug properties. publish.csiro.auresearchgate.net

Key Physicochemical and Structural Properties:

Lipophilicity: The adamantane cage is highly lipophilic, a characteristic that can significantly influence a drug's pharmacokinetic profile. researchgate.netpensoft.net This property can enhance the ability of a molecule to cross biological membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system. nih.gov

Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or flat aromatic rings, adamantane provides a rigid, three-dimensional scaffold. publish.csiro.aupublish.csiro.au This rigidity helps to lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target. publish.csiro.au It allows for the precise positioning of functional groups to optimize interactions with receptor sites. publish.csiro.au

Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation. researchgate.netresearchgate.net Introducing this moiety can protect a drug molecule from being rapidly broken down by enzymes in the body, thereby prolonging its duration of action. uni-giessen.de

Pharmacophore Carrier: The adamantyl group can act as a bulky, space-filling anchor that orients the pharmacologically active parts of a molecule for optimal interaction with a biological target. pensoft.net

The utility of the adamantane scaffold is evidenced by its presence in several clinically approved drugs. nih.gov These medications span a wide range of therapeutic areas, underscoring the versatility of this hydrocarbon cage in drug development. mdpi.comresearchgate.net

Table 1: Examples of Clinically Used Adamantane-Based Drugs

| Drug Name | Therapeutic Area |

| Amantadine (B194251) | Antiviral, Antiparkinsonian publish.csiro.auontosight.ai |

| Memantine | Alzheimer's Disease nih.gov |

| Rimantadine | Antiviral nih.gov |

| Saxagliptin | Type 2 Diabetes nih.govmdpi.com |

| Vildagliptin | Type 2 Diabetes nih.govmdpi.com |

| Adapalene | Acne nih.govmdpi.com |

Importance of the Phenoxyacetamide Scaffold in Drug Discovery

The phenoxyacetamide scaffold is another key structural motif that features prominently in medicinal chemistry. nih.gov This framework, characterized by a phenoxy group linked to an acetamide (B32628), serves as a versatile template for the design of a wide array of biologically active compounds. nih.govnih.gov

The phenoxyacetamide core and its derivatives have been shown to exhibit a broad spectrum of pharmacological activities. nih.gov The ether oxygen and the amide group can participate in hydrogen bonding, while the phenyl ring can engage in π-π stacking and hydrophobic interactions with biological targets. nih.gov This combination of features makes the phenoxyacetamide scaffold a valuable component in the development of new therapeutic agents. nih.gov

Research has demonstrated that compounds containing the phenoxyacetamide moiety possess a range of biological activities, including:

Anticancer nih.govresearchgate.net

Anti-inflammatory mdpi.com

Analgesic researchgate.netmdpi.com

Antimicrobial nih.gov

Antiviral nih.gov

Monoamine Oxidase (MAO) Inhibition nih.gov

The adaptability of the phenoxyacetamide structure allows for extensive chemical modification. Researchers can introduce various substituents onto the phenyl ring to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity and selectivity. researchgate.net For instance, studies have shown that the position and nature of substituents on the phenoxy ring can significantly influence the compound's efficacy. nih.gov The HIV protease inhibitor Lopinavir contains a similar 2-phenoxyacetyl group, highlighting the relevance of this scaffold in antiviral drug design. nih.gov

Historical Context and Emergence of N 1 Adamantyl 2 Phenoxyacetamide As a Research Target

Established Synthetic Pathways for this compound

The synthesis of this compound is primarily achieved through standard amide bond formation. A common and straightforward method involves the acylation of 1-aminoadamantane with a reactive derivative of phenoxyacetic acid.

A typical synthetic route proceeds via the reaction of 1-aminoadamantane with phenoxyacetyl chloride. This reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) or diethyl ether.

Alternatively, phenoxyacetic acid can be activated using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the reaction with 1-aminoadamantane. This method is often preferred when milder reaction conditions are required.

Another established pathway is the reaction of an adamantyl isocyanate with phenol (B47542) to form a carbamate, which can then be rearranged to the target amide, although this is a less direct route. The direct condensation of 1-aminoadamantane and phenoxyacetic acid at high temperatures is also a possibility, though it may be less efficient and require more stringent conditions.

Synthesis of Structural Analogs and Derivatives

The exploration of the chemical space around this compound is crucial for understanding its structure-activity relationships and for the development of new therapeutic agents. This is achieved by systematically modifying the adamantane moiety, the phenoxyacetamide unit, or by incorporating these scaffolds into hybrid molecules.

Modifications of the Adamantane Moiety for Enhanced Biological Properties

The adamantane group's lipophilicity and rigidity are key to its function in drug molecules, often improving metabolic stability and cell membrane permeability. nih.govrsc.org Modifications to this cage-like structure can fine-tune these properties.

Introducing substituents at the bridgehead positions of the adamantane ring can significantly impact biological activity. For example, the addition of methyl or hydroxyl groups can alter the molecule's lipophilicity and metabolic profile. Halogenation of the adamantane scaffold is another strategy to modulate its electronic and pharmacokinetic properties. researchgate.net

Furthermore, expanding the adamantane core to a diamantane or triamantane (B83405) structure can increase lipophilicity and create more extensive interactions with biological targets. The synthesis of 1,2-disubstituted adamantane derivatives, which are chiral, can introduce stereospecificity into the molecule's interactions. nih.gov

Below is a table illustrating potential modifications to the adamantane moiety and their rationale:

Table 1: Modifications of the Adamantane Moiety and Their Potential Effects| Modification | Example Substituent(s) | Rationale for Biological Enhancement |

| Alkylation | Methyl, Ethyl | Increase lipophilicity, alter metabolic stability. |

| Hydroxylation | -OH | Introduce polarity, potential for hydrogen bonding. |

| Halogenation | -F, -Cl, -Br | Modulate electronic properties, improve binding affinity. |

| Phenylation | -C6H5 | Enhance π-π stacking interactions with target proteins. rsc.org |

| Carboxylation | -COOH | Increase water solubility, introduce a point for further conjugation. |

Derivatization of the Phenoxyacetamide Unit for Structure-Activity Exploration

The phenoxyacetamide linker is not merely a spacer but an active component that can be modified to influence the molecule's conformation, binding affinity, and electronic properties.

Substituents on the phenyl ring of the phenoxy group can dramatically alter the compound's activity. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, chloro) can be introduced at various positions (ortho, meta, para) to probe the electronic requirements of the binding site. These substitutions can also affect the molecule's metabolic stability and ability to form hydrogen bonds.

The acetamide (B32628) portion can also be derivatized. For instance, the hydrogen atoms on the methylene (B1212753) bridge can be replaced with alkyl or other functional groups to alter the linker's flexibility and conformation. The amide nitrogen can also be alkylated, though this may disrupt hydrogen bonding capabilities that are often crucial for biological activity.

The following table outlines potential derivatizations of the phenoxyacetamide unit:

Table 2: Derivatization of the Phenoxyacetamide Unit for Structure-Activity Exploration| Position of Derivatization | Example Substituent(s) | Rationale for Exploration |

| Phenyl Ring (Phenoxy) | -OCH3, -Cl, -NO2, -F | Modulate electronic properties, steric interactions, and metabolic stability. |

| Methylene Bridge (Acetamide) | -CH3, -Ph | Alter linker flexibility and conformation. |

| Amide Nitrogen | -CH3 | Investigate the role of the N-H hydrogen bond donor. |

Hybrid Molecule Design Incorporating N-(1-adamantyl) and Phenoxyacetamide Scaffolds

Molecular hybridization is a powerful strategy in drug discovery that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, selectivity, or a dual mode of action. nih.gov The this compound scaffold is an attractive candidate for such an approach.

The adamantane moiety can be linked to other known bioactive agents through the phenoxyacetamide unit. For example, the para-position of the phenyl ring is a common site for linking to another pharmacophore, creating a hybrid molecule with a defined spatial orientation between the two active components.

Alternatively, the N-(1-adamantyl) group itself can be considered a lipophilic anchor to be attached to various known drugs or pharmacophores via a phenoxyacetamide linker. This strategy aims to improve the pharmacokinetic properties of the parent drug.

Enzyme Inhibition Studies of this compound and its Analogs

No specific enzyme inhibition studies have been reported for this compound. While acetamide derivatives have been investigated as inhibitors for enzymes like heme oxygenase-1, and adamantane-containing compounds have shown inhibitory activity against enzymes such as TNF-α, there is no direct evidence linking this compound to the inhibition of any specific enzyme.

There is no available data identifying specific enzyme targets for this compound, nor is there any information on its inhibitory potency (e.g., IC₅₀ or Kᵢ values).

Due to the lack of identified enzyme targets, no kinetic or mechanistic studies have been performed to characterize how this compound might modulate enzyme activity. Such studies would typically determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding and Ligand-Receptor Interaction Profiling

Specific data on the receptor binding profile of this compound is not available. Although adamantane derivatives have been explored for their affinity to various receptors, including sigma receptors, no such studies have been published for this specific compound.

There are no published studies determining the selectivity and binding affinity of this compound for any biological receptor.

Without receptor binding data, it is not possible to determine whether this compound would act via an allosteric or orthosteric binding mechanism. Orthosteric ligands bind to the primary active site of a receptor, directly competing with the endogenous ligand. In contrast, allosteric modulators bind to a different site on the receptor, inducing a conformational change that alters the affinity or efficacy of the endogenous ligand.

Cellular and Molecular Pathway Perturbations

There is no information available regarding the effects of this compound on cellular and molecular pathways.

Downstream Signaling Cascade Modulation

Currently, specific research detailing the direct modulation of downstream signaling cascades by this compound is limited. However, the established mechanism of action for the broader class of adamantane antivirals, such as amantadine, centers on the direct inhibition of the influenza A virus M2 protein. The M2 protein is a proton-selective ion channel essential for viral replication. By blocking this channel, adamantane derivatives prevent the acidification of the virion interior within the endosome. This inhibition of proton flow disrupts the pH-mediated conformational changes in viral proteins that are necessary for the subsequent release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm. While this is a direct viral protein interaction, the halt in viral replication it induces prevents the virus from hijacking host cell signaling pathways that it would otherwise manipulate to facilitate its propagation. Therefore, the modulation of downstream signaling is a consequence of upstream inhibition of a critical viral function rather than a direct interaction with host cell signaling components.

Interference with Critical Biological Processes (e.g., viral uncoating, replication)

The principal antiviral effect of this compound and its congeners is the interference with essential viral processes, namely uncoating and replication. This is achieved through the blockade of the influenza A virus M2 ion channel. nih.gov

Interference with Viral Uncoating:

Following entry into the host cell via endocytosis, the influenza virus must release its genetic material into the cytoplasm. This process, known as uncoating, is critically dependent on a decrease in pH within the endosome. The M2 protein, forming a tetrameric ion channel in the viral envelope, facilitates the influx of protons from the endosome into the virion. This acidification weakens the interaction between the viral matrix protein (M1) and the vRNP complex, allowing the vRNP to be released into the cytoplasm.

This compound, like other adamantane derivatives, is thought to bind to the lumen of the M2 ion channel, physically obstructing the passage of protons. nih.gov This blockade prevents the necessary drop in pH inside the virus, thereby inhibiting the dissociation of the vRNP and effectively trapping the virus in the endosome. As a result, the viral genome cannot be released, and the infection is aborted at an early stage.

Inhibition of Viral Replication:

By preventing the initial uncoating step, this compound effectively halts the entire viral replication cycle. Without the release of the vRNP into the cytoplasm, the viral RNA cannot be transported to the nucleus for transcription and replication. Consequently, the synthesis of new viral proteins and genomic RNA is prevented, and no progeny virions can be assembled.

Research on related compounds provides evidence for this inhibitory effect. For instance, a study investigating an N-phenacyl amantadine derivative demonstrated its ability to inhibit the in vitro replication of the low pathogenic avian influenza A virus (H5N1). nih.govnih.govresearchgate.net This finding supports the role of the adamantane scaffold, and by extension the this compound structure, in suppressing viral replication.

The table below summarizes the key biological processes interfered with by adamantane derivatives, the specific viral target, and the resulting mechanism of inhibition.

| Biological Process | Viral Target | Mechanism of Interference | Consequence |

| Viral Uncoating | Influenza A M2 Ion Channel | Blockade of proton translocation into the virion. | Inhibition of pH-dependent dissociation of the viral ribonucleoprotein (vRNP) complex. |

| Viral Replication | Viral Life Cycle | Prevention of vRNP release into the cytoplasm. | Halting of viral RNA transcription and protein synthesis, leading to the cessation of new virion production. |

Structure Activity Relationship Sar and Pharmacophore Elucidation

Role of the Adamantyl Core in Modulating Bioactivity

The adamantyl group, a bulky and rigid cage-like hydrocarbon, is a key feature of N-(1-adamantyl)-2-phenoxyacetamide that significantly influences its pharmacological properties. Its primary roles are associated with enhancing lipophilicity and providing a rigid structural anchor.

Lipophilicity: The adamantane (B196018) moiety is highly lipophilic, a property often described as a "lipophilic bullet". researchgate.net This characteristic enhances the molecule's ability to partition into lipid bilayers, which can be a critical first step for crossing cellular membranes. nih.gov The introduction of an adamantyl group can increase the partition coefficient (logP value) of a molecule, which often correlates with improved pharmacokinetic properties such as increased metabolic stability and the ability to cross biological barriers. researchgate.netresearchgate.net This enhanced lipophilicity is a strategy used in drug design to improve a compound's distribution and concentration at its target site. researchgate.netnih.gov

The combination of high lipophilicity and structural rigidity makes the adamantyl core a valuable scaffold in medicinal chemistry for enhancing the biological activity and pharmacokinetic properties of various compounds. researchgate.netnih.govnih.gov

Contributions of the Phenoxyacetamide Segment to Target Specificity and Potency

The phenoxyacetamide segment of this compound is integral to its interaction with biological targets, influencing both the specificity and potency of the molecule. This segment can be broken down into the phenoxy group, the acetamide (B32628) linker, and the spatial arrangement between them.

Phenoxy Group: The phenoxy group can engage in various non-covalent interactions with a biological target, including hydrophobic and pi-pi stacking interactions. nih.gov The oxygen atom in the phenoxy moiety can also act as a hydrogen bond acceptor, a crucial feature for anchoring the molecule within a binding site. nih.gov The electronic properties of the phenyl ring can be modulated by substituents, which in turn can fine-tune the binding affinity and selectivity.

Acetamide Linker: The acetamide linker provides a critical connection between the bulky adamantyl core and the phenoxy group. The amide bond itself is a key pharmacophoric feature, capable of forming hydrogen bonds with amino acid residues in a protein's binding pocket. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The length and flexibility of this linker are also important, as they determine the relative orientation of the adamantyl and phenoxy moieties, ensuring an optimal fit within the target's binding site.

In studies of related phenoxyacetamide derivatives, this scaffold has been identified as a key element for binding to specific enzymes. For instance, in the context of SARS-CoV-2 main protease inhibitors, the 2-phenoxyacetamide (B1293517) group was identified as a significant marker for inhibitory activity, with the pharmacophore model highlighting the importance of hydrogen bond acceptors and hydrophobic features. nih.gov Similarly, in the development of inhibitors for the enzyme NOTUM, a crystallographic fragment screen identified a 2-phenoxyacetamide fragment as binding within the enzyme's active site, initiating a successful structure-guided drug design effort. nih.gov These examples underscore the importance of the phenoxyacetamide segment in directing the molecule to its target and establishing the necessary interactions for potent inhibition.

Impact of Substituent Variations on Pharmacological Efficacy and Selectivity

The pharmacological profile of this compound can be significantly altered by introducing various substituents onto the phenoxy ring or by modifying the acetamide and adamantyl portions of the molecule. These modifications are a cornerstone of medicinal chemistry, aimed at optimizing efficacy and selectivity.

Systematic variations of substituents on the phenoxy ring can lead to dramatic changes in biological activity. For example, in a study on 2-phenoxyacetamide derivatives as NOTUM inhibitors, moving a methyl or chloro substituent from the 2-position to the 3- or 4-position of the phenoxy ring resulted in a significant decrease in potency. nih.gov This highlights the sensitivity of the target's binding pocket to the position of substituents. The introduction of different functional groups can also modulate electronic properties, hydrophobicity, and steric bulk, all of which can influence binding affinity and selectivity for the intended target over other proteins.

The table below illustrates the impact of substituent variations on the phenoxy ring of a 2-phenoxyacetamide scaffold from a study on NOTUM inhibitors.

| Compound | Substituent on Phenoxy Ring | IC50 (µM) |

| 3 | 2-methyl | 33 |

| 13 | 2-chloro | ~16.5 (2-fold increase from 3) |

| 14 | 3-chloro | >33 (significant decrease) |

| 15 | 4-chloro | >33 (significant decrease) |

| 16 | 4-methyl | >33 (significant decrease) |

Data adapted from a study on NOTUM inhibitors, where compound 3 is the initial hit. nih.gov

This interactive table demonstrates how even minor changes to the substitution pattern on the phenoxy ring can have a profound effect on the inhibitory potency of the compound.

Furthermore, modifications to the amide portion of the molecule can also lead to significant improvements in activity. In the same study, replacing the N-aryl group of the acetamide with various heterocyclic rings led to the discovery of highly potent inhibitors. nih.gov This suggests that exploring different chemical groups that can engage in specific interactions, such as pi-pi stacking or additional hydrogen bonds, is a viable strategy for enhancing efficacy. nih.gov

Pharmacophore Identification and Rational Design Principles for this compound Derivatives

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, a general pharmacophore model would likely include:

A bulky, hydrophobic group, represented by the adamantyl core.

A hydrogen bond donor and a hydrogen bond acceptor, provided by the amide linker.

An aromatic ring with a potential hydrogen bond acceptor, corresponding to the phenoxy group.

The identification of such a pharmacophore is often achieved through computational methods, such as aligning a series of active compounds and identifying common chemical features. nih.gov This model then serves as a blueprint for the rational design of new, potentially more potent and selective derivatives.

Rational design principles for this compound derivatives would involve:

Maintaining the Adamantyl Core: Given its significant contributions to lipophilicity and stability, the adamantyl group is likely a crucial component to retain for good pharmacokinetic properties. researchgate.netnih.gov

Optimizing the Phenoxy Substituents: As demonstrated by SAR studies, the nature and position of substituents on the phenoxy ring are critical for potency. nih.gov Structure-based drug design, using X-ray crystallography or cryo-electron microscopy data of the target protein, can guide the selection of substituents that will form favorable interactions within the binding pocket. nih.govresearchgate.net

Modifying the Linker: The length, rigidity, and chemical nature of the linker between the adamantyl and phenoxy groups can be varied to achieve an optimal orientation of these two key moieties for binding to the target.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to improved properties. For example, the phenoxy ring could be replaced with other aromatic or heteroaromatic systems to explore new interactions with the target.

By integrating SAR data with structural information of the target, medicinal chemists can apply these rational design principles to systematically modify the this compound scaffold, aiming to develop new compounds with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction and Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand in the active site of a target protein.

In studies of adamantane (B196018) derivatives, molecular docking is frequently used to predict their binding affinity and interaction patterns with various biological targets. For instance, in a study on diaza-adamantane derivatives as potential inhibitors of the MAPK/ERK pathway, molecular docking was employed to screen for compounds with high binding affinity. nih.gov The docking scores, which are a measure of the predicted binding affinity, are used to rank the compounds for further investigation. A ligand with a docking score of -6.18 kcal/mol was identified as a promising candidate. nih.govresearchgate.net

The process involves preparing the 3D structures of both the ligand and the receptor. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor, calculating a score for each pose. These scores are based on a scoring function that approximates the binding free energy. The interactions identified through docking, such as hydrogen bonds and hydrophobic interactions, are critical for understanding the mechanism of action and for designing more potent analogs.

While no specific molecular docking studies have been published for N-(1-adamantyl)-2-phenoxyacetamide, the methodology would be directly applicable. The bulky adamantyl cage is known to participate in hydrophobic interactions, which can be a key contributor to binding affinity. nih.gov Docking studies would help to elucidate how the phenoxyacetamide moiety interacts with the amino acid residues of a target protein, providing a rational basis for the design of new derivatives with improved activity.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. DFT provides a good balance between accuracy and computational cost, making it a popular choice for studying medium-sized molecules like this compound.

These calculations can determine a wide range of molecular properties, including:

Optimized geometry: The most stable 3D arrangement of the atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Electrostatic potential maps: These maps show the charge distribution on the surface of the molecule, highlighting electron-rich and electron-poor regions that are important for intermolecular interactions.

For adamantane derivatives, DFT calculations have been used to study their complexation energies and electronic properties. dergipark.org.tr For example, a study on diaza-adamantane derivatives used DFT with the B3LYP/6-31++G(d,p) basis set to investigate their electronic properties. nih.govresearchgate.net In another study on functionalized adamantanes, time-dependent DFT was used to aid in the assignment of photoelectron spectra. d-nb.info

For this compound, DFT calculations could provide insights into its reactivity and potential interaction points. The phenoxy group, with its delocalized pi-electron system, and the amide linkage are expected to be key features influencing its electronic properties.

| Property | Description | Relevance |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Electrostatic Potential | The 3D distribution of charge on the molecule's surface. | Helps to predict non-covalent interactions, such as hydrogen bonding and electrostatic interactions. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences the solubility and binding characteristics of the molecule. |

| Optimized Geometry | The lowest energy conformation of the molecule. | Provides the most stable 3D structure for use in other computational studies like molecular docking. |

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is particularly useful for studying the flexibility of ligands and proteins and for assessing the stability of ligand-protein complexes predicted by molecular docking.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the positions of the atoms at a later time. By repeating this process for millions of time steps, a trajectory of the molecular system is generated.

Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): A measure of the average change in the displacement of atoms for a particular frame with respect to a reference frame. It is used to assess the stability of the simulation. Stable systems typically show RMSD values that plateau over time. For example, stable protein-ligand complexes have been reported with RMSD values ranging from 0.2 to 0.45 nm. nih.gov

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of each atom or residue around its average position. It helps to identify flexible regions of the protein or ligand.

Hydrogen bond analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation, providing insights into the stability of key interactions.

For adamantane-based compounds, MD simulations have been used to confirm the stability of their binding to target proteins. nih.gov In a study of diaza-adamantane derivatives, a 100 ns MD simulation was performed on the ligand-protein complex to confirm its stability. nih.govresearchgate.net The analysis of RMSD and other parameters from such simulations provides a more realistic and dynamic picture of the binding event than static docking poses.

| Parameter | Typical Values | Interpretation |

| RMSD of Protein Backbone | 1-3 Å | Indicates the stability of the protein structure during the simulation. |

| RMSD of Ligand | < 2 Å (relative to protein) | Shows the stability of the ligand's binding pose within the active site. |

| Simulation Time | 50-100 ns or more | The length of the simulation needed to observe relevant biological events and ensure the system has reached equilibrium. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most correlated with activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds.

The general workflow for developing a QSAR model involves:

Data collection: A set of compounds with known biological activities is required.

Descriptor calculation: A large number of molecular descriptors (e.g., molecular weight, logP, topological indices, electronic properties) are calculated for each compound.

Model building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the activity.

Model validation: The predictive power of the model is assessed using internal and external validation techniques.

QSAR studies have been successfully applied to various classes of compounds, including those with adamantane scaffolds. nih.gov For this compound, a QSAR study would require a dataset of analogous compounds with measured biological activity against a specific target. The resulting model could then be used to guide the design of new analogs with potentially higher efficacy.

Virtual Screening and De Novo Design Strategies for Novel Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Virtual screening can be either ligand-based or structure-based.

Ligand-based virtual screening uses the structure of a known active ligand to find other molecules with similar properties.

Structure-based virtual screening uses the 3D structure of the target protein to dock a library of compounds and select the best binders.

De novo design, on the other hand, involves the computational design of novel molecules from scratch. Algorithms for de novo design build molecules atom-by-atom or fragment-by-fragment within the binding site of a target protein, optimizing their fit and interactions.

For adamantane derivatives, virtual screening has been used to identify new potential inhibitors for various targets. nih.gov These approaches allow for the rapid and cost-effective exploration of a vast chemical space. If this compound were identified as a hit compound, these strategies could be employed to discover novel and more potent analogs. For example, one could perform a similarity search to find commercially available compounds with a similar scaffold or use de novo design to generate novel ideas for chemical synthesis.

| Strategy | Description | Application for Analogs of this compound |

| Ligand-Based Virtual Screening | Searching for molecules with similar properties to a known active compound. | Identify compounds with similar pharmacophoric features to this compound. |

| Structure-Based Virtual Screening | Docking large libraries of compounds into a target's binding site. | Screen for new adamantane-containing compounds that are predicted to bind to a specific biological target. |

| De Novo Design | Computationally building new molecules within the binding site of a target. | Generate novel molecular structures that are complementary to the target's active site, potentially leading to highly potent and specific inhibitors. |

Future Directions and Research Opportunities

Rational Design and Synthesis of Next-Generation N-(1-adamantyl)-2-phenoxyacetamide Derivatives with Enhanced Target Selectivity

Rational drug design offers a systematic approach to optimizing the pharmacological profile of this compound. By leveraging computational modeling and structure-activity relationship (SAR) studies, next-generation derivatives can be synthesized with improved potency and, crucially, enhanced selectivity for their biological targets, thereby minimizing off-target effects. The adamantane (B196018) scaffold is particularly useful for orienting pharmacophoric groups into positions that allow for better interaction with a target's active site. nih.gov

Future synthetic strategies will likely focus on systematic modifications at three key positions: the adamantane cage, the phenoxy group, and the acetamide (B32628) linker.

Adamantane Moiety Modifications: Introducing substituents onto the adamantane cage can modulate the compound's lipophilicity, solubility, and steric interactions within a binding pocket.

Phenoxy Ring Substitutions: The aromatic phenoxy ring is a prime candidate for substitution. Adding electron-donating or electron-withdrawing groups at various positions can alter the electronic properties and create new interaction points (e.g., hydrogen bonds, halogen bonds) with the target protein.

Linker Modification: The length and flexibility of the acetamide linker can be adjusted. This could involve creating homologous series to optimize the distance between the adamantane and phenoxy moieties for improved binding affinity. researchgate.net

These rational design approaches, guided by an iterative cycle of synthesis and biological testing, are essential for developing derivatives with superior target selectivity and drug-like properties.

Table 1: Strategies for Rational Design of this compound Derivatives

| Molecular Section | Proposed Modification | Desired Outcome |

|---|---|---|

| Adamantane Cage | Introduction of hydroxyl (-OH) or amino (-NH2) groups | Increased hydrophilicity, potential for new hydrogen bonding interactions |

| Substitution with alkyl chains | Modulation of lipophilicity and steric bulk | |

| Phenoxy Ring | Addition of halogen atoms (F, Cl, Br) | Enhanced binding affinity through halogen bonding, altered metabolic stability |

| Introduction of methoxy (-OCH3) or nitro (-NO2) groups | Modified electronic properties and hydrogen bonding capacity | |

| Acetamide Linker | Lengthening or shortening of the linker | Optimization of the spatial orientation of the adamantane and phenoxy groups |

Exploration of Novel Biological Targets for this compound

The adamantane moiety is present in numerous approved drugs with a wide range of biological activities, including antiviral, antidiabetic, and neurological applications. mdpi.com This chemical precedent suggests that this compound and its derivatives may interact with a variety of previously unexplored biological targets. nih.gov

Future research should prioritize screening the compound against diverse classes of proteins to identify novel therapeutic applications. Promising target families for exploration include:

Enzymes: Adamantane-based molecules have shown inhibitory activity against enzymes such as dipeptidyl peptidase-IV (DPP-IV), soluble epoxide hydrolases, and hydroxysteroid dehydrogenases. nih.gov Screening this compound against panels of kinases, proteases, and metabolic enzymes could reveal unexpected inhibitory activities.

Ion Channels: The adamantane derivative Memantine is a well-known NMDA receptor antagonist. nih.gov Investigating the effect of this compound on various ion channels, such as NMDA, AMPA, and potassium channels, is a logical avenue for exploration in the central nervous system. nih.gov

G-Protein Coupled Receptors (GPCRs): The lipophilic nature of the adamantane group can facilitate interactions with transmembrane receptors. Screening against a broad panel of GPCRs could identify novel agonist or antagonist activities.

Nuclear Receptors: These ligand-activated transcription factors are critical drug targets. The physicochemical properties of this compound make it a candidate for binding to the ligand-binding domains of these receptors.

Identifying new biological targets for this scaffold would significantly expand its potential therapeutic utility and open up new avenues for drug development.

Integration with High-Throughput Screening and Omics Technologies

To efficiently explore the vast biological landscape for this compound and a library of its rationally designed derivatives, the integration of modern drug discovery technologies is essential. High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds against specific biological targets or in cell-based assays. researchgate.netnuvisan.com

High-Throughput Screening (HTS): An HTS campaign can accelerate the discovery of lead compounds. researchgate.net By creating a focused library of this compound analogs, researchers can perform large-scale screens to identify compounds with desired activities. nih.govnih.gov This approach is far more efficient than traditional, low-throughput methods and can quickly generate valuable SAR data. researchgate.net HTS can be applied to biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., reporter gene, second messenger assays) to assess the compound's effects in a more biologically relevant context. nuvisan.com

Omics Technologies: In conjunction with HTS, "omics" technologies can provide deep insights into the compound's mechanism of action.

Chemoproteomics: This technique can be used to identify the direct protein targets of this compound within a complex biological sample, helping to uncover novel targets and potential off-target effects.

Transcriptomics (RNA-Seq) and Proteomics: By treating cells with the compound and analyzing changes in gene and protein expression, researchers can identify the biological pathways that are modulated. This can help elucidate the compound's mechanism of action even without prior knowledge of its direct target.

The combination of HTS for initial hit identification and omics technologies for mechanistic studies represents a powerful strategy for advancing the development of this compound-based therapeutics.

Development of this compound-based Chemical Probes for Target Validation

Once a promising biological target is identified, validating its engagement by the compound in a cellular or in vivo context is a critical step. The development of chemical probes derived from the this compound scaffold is an effective strategy for this purpose. nih.gov A chemical probe is a specialized molecule that retains the core structure and activity of the parent compound but is modified to include a reporter or reactive group. bayer.com

Key strategies for converting this compound into a chemical probe include:

Affinity-Based Probes: These probes are modified with a reporter tag, such as a fluorophore (for microscopy), biotin (for affinity purification), or a radiolabel (for imaging and binding assays). nih.gov These tags allow for the visualization and quantification of the compound's interaction with its target.

Activity-Based Probes (ABPs): ABPs are designed with a reactive group (a "warhead") that forms a covalent bond with the target protein. This allows for the stable labeling and subsequent identification of the target protein, often via mass spectrometry. nih.gov

The development of such probes would be invaluable for confirming that this compound directly binds to its intended target in a complex biological system, a crucial step in validating the target for further drug development efforts. nih.gov

Table 2: Potential Modifications for Developing Chemical Probes from this compound

| Probe Type | Modification Strategy | Example Tag/Group | Application |

|---|---|---|---|

| Affinity-Based | Addition of a fluorescent tag | Fluorescein, Rhodamine | Cellular imaging, fluorescence polarization assays |

| Addition of an affinity handle | Biotin | Pull-down assays, target identification | |

| Incorporation of a radioisotope | 18F, 11C, 125I | PET imaging, in vitro binding assays |

| Activity-Based | Introduction of a reactive "warhead" | Vinyl sulfone, acrylamide | Covalent labeling of target protein for identification and validation |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N-(1-adamantyl)-2-phenoxyacetamide?

- Methodological Answer : Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the adamantyl and phenoxyacetamide moieties, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography to resolve stereochemical ambiguities. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is advised. These techniques align with protocols used for structurally similar adamantyl-acetamide derivatives .

Q. How does the adamantyl group influence the compound’s physicochemical properties?

- Methodological Answer : The adamantyl group enhances lipophilicity , improving membrane permeability and metabolic stability. Its rigid, cage-like structure promotes strong van der Waals interactions with hydrophobic binding pockets in biological targets, as observed in X-ray studies of analogous compounds . Computational modeling (e.g., molecular docking) can further predict binding affinities to receptors like GABA-A or enzymes involved in neurological pathways .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : A two-step synthesis is typical:

Adamantane functionalization : React 1-adamantanol with acetyl chloride to form 1-adamantylacetyl chloride.

Amide coupling : Use a coupling agent (e.g., EDC/HOBt) to react the acyl chloride with 2-phenoxyacetamide. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high yield .

Advanced Research Questions

Q. How can batch-to-batch variability in synthesis be minimized?

- Methodological Answer :

- Process Controls : Monitor reaction progress with in-situ FTIR to track acyl chloride formation.

- Purification : Employ preparative HPLC with a C18 column to isolate the target compound from byproducts like unreacted adamantane precursors.

- Quality Metrics : Validate batches using a combination of melting point analysis (expected range: 180–185°C) and chiral HPLC to detect stereochemical impurities .

Q. What experimental designs are optimal for assessing the compound’s bioactivity in neurological models?

- Methodological Answer :

- In vitro : Use radioligand displacement assays (e.g., [³H]flumazenil for GABA-A receptor binding) to quantify affinity. Compare results with positive controls like diazepam.

- In vivo : Administer the compound in rodent models (e.g., elevated plus maze for anxiolytic activity) at doses 1–10 mg/kg. Include pharmacokinetic profiling (plasma half-life, brain-to-plasma ratio) to evaluate bioavailability .

Q. How to resolve discrepancies in receptor binding assay data?

- Methodological Answer : Contradictions may arise from allosteric modulation effects or assay-specific conditions.

- Troubleshooting Steps :

Validate receptor preparation (e.g., membrane vs. whole-cell assays).

Test under varying pH (7.4 vs. 6.8) to assess protonation-state dependency.

Use Schild analysis to distinguish competitive vs. non-competitive inhibition .

Q. What strategies identify metabolic pathways of this compound?

- Methodological Answer :

- In vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Analyze metabolites via LC-MS/MS.

- Isotope Labeling : Synthesize a deuterated analog (e.g., deuterium at the adamantyl C-2 position) to track metabolic sites.

- Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s therapeutic potential vs. abuse liability?

- Methodological Answer :

- Comparative Studies : Perform drug discrimination assays in rodents to compare subjective effects with known addictive substances (e.g., benzodiazepines).

- Abuse Liability Metrics : Measure dopamine release in the nucleus accumbens using microdialysis. A lack of significant release supports lower abuse potential.

- Structural Modifications : Introduce polar groups (e.g., hydroxyl) to reduce blood-brain barrier penetration while retaining target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.